molecular formula C8H11BrS B8423955 4-Bromo-2-(2-methylpropyl)thiophene

4-Bromo-2-(2-methylpropyl)thiophene

Cat. No.: B8423955
M. Wt: 219.14 g/mol
InChI Key: WIIAXRDROOJFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(2-methylpropyl)thiophene is a brominated thiophene derivative featuring a branched alkyl substituent (2-methylpropyl, or isobutyl group) at the 2-position and a bromine atom at the 4-position. Thiophenes are aromatic heterocyclic compounds widely used in pharmaceuticals, agrochemicals, and organic electronics due to their electron-rich nature and stability. The bromine substituent enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the bulky isobutyl group may influence steric and solubility properties .

Properties

Molecular Formula

C8H11BrS

Molecular Weight

219.14 g/mol

IUPAC Name

4-bromo-2-(2-methylpropyl)thiophene

InChI

InChI=1S/C8H11BrS/c1-6(2)3-8-4-7(9)5-10-8/h4-6H,3H2,1-2H3

InChI Key

WIIAXRDROOJFEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=CS1)Br

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

Substituent Effects on Reactivity

  • Electrophilic Aromatic Substitution (EAS) : Bromine directs incoming electrophiles to the 5-position in thiophenes. The isobutyl group’s steric bulk may slow EAS compared to smaller substituents (e.g., chloromethyl) .
  • Cross-Coupling : Bromine facilitates Suzuki couplings; bulky isobutyl groups may necessitate optimized catalysts or conditions.

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